molecular formula C10H12ClN B8496881 N-methyl-5-chloro-2-indanamine

N-methyl-5-chloro-2-indanamine

Cat. No.: B8496881
M. Wt: 181.66 g/mol
InChI Key: HBJGBMRDHFYFIG-UHFFFAOYSA-N
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Description

N-Methyl-5-chloro-2-indanamine is a substituted indanamine derivative featuring a bicyclic indane backbone (a fused benzene and cyclopropane ring system) with a chlorine atom at the 5-position and an N-methyl group on the amine moiety. The indane core provides rigidity, which may enhance binding affinity compared to flexible aliphatic chains .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C10H12ClN/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10,12H,5-6H2,1H3

InChI Key

HBJGBMRDHFYFIG-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the evidence, share functional groups (e.g., N-methyl, chloro substituents) or structural motifs with N-methyl-5-chloro-2-indanamine, enabling comparative analysis:

2-Chloro-N-methylpentan-1-amine Derivatives ()
  • Compound 20 : 2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine
  • Compound 21 : 2-Chloro-5-(2-(4-isobutylphenyl)propoxy)-N-methylpentan-1-amine
Feature This compound Compound 20/21
Core Structure Rigid indane bicyclic system Flexible pentan-1-amine chain
Substituents Chloro (C5), N-methyl Chloro (C2), bulky bicycloheptane/isobutylphenyl groups
Functional Groups Primary amine Ether-linked tertiary substituents
Synthesis Likely via indane ring functionalization Fe-catalyzed hydroxylamine reagent synthesis

Key Differences :

  • The indanamine’s rigid core may improve target selectivity due to reduced conformational flexibility, whereas Compounds 20/21’s ether-linked bulky groups could enhance lipophilicity and metabolic stability.
  • The absence of oxygen bridges in this compound may reduce susceptibility to oxidative metabolism compared to Compounds 20/21 .
N-(2-Aminoethyl)-5-Methylpyridin-2-Amine ()
Feature This compound N-(2-Aminoethyl)-5-Methylpyridin-2-Amine
Core Structure Indane (all-carbon bicyclic) Pyridine (aromatic heterocycle)
Substituents Chloro (C5), N-methyl Methyl (C5), aminoethyl side chain
Electronic Effects Electron-withdrawing chloro group Pyridine’s electron-deficient ring

Key Differences :

  • In contrast, the indanamine’s chloro group may enhance electrophilic interactions in hydrophobic binding pockets.
3-Bromo-5-[[(5-Chloro-2-Methoxyphenyl)Imino]Methyl]-N,N-Dimethyl-2-Furanamine ()
Feature This compound 3-Bromo-...-2-Furanamine
Core Structure Indane Furan (oxygen-containing heterocycle)
Substituents Chloro (C5), N-methyl Bromo, methoxyphenyl, imino groups
Reactivity Stable amine Imino group may participate in tautomerism or redox reactions

Key Differences :

  • The furan’s oxygen atom and imino group could enable hydrogen bonding or metal coordination, unlike the indanamine’s simpler substituents.
  • Bromine’s larger atomic radius and methoxy group’s electron-donating effects may alter steric and electronic profiles compared to the chloro substituent in the target compound .

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